![molecular formula C11H22N2O2 B1403319 trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate CAS No. 1271810-27-5](/img/structure/B1403319.png)
trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate” is C11H22N2O2. The compound has a molecular weight of 214.30 g/mol . The IUPAC name is tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a topological polar surface area of 55.6 Ų , which can affect its ability to cross cell membranes.Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Syntheses :Stereoselective synthesis is a critical aspect of developing pharmaceuticals and agrochemicals. Research by Boev et al. (2015) demonstrates the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, showcasing methods to achieve specific stereoisomers. This approach is pivotal in creating compounds with desired biological activities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Protein Tyrosine Kinase Inhibitors :Chen Xin-zhi (2011) outlines an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in creating novel Jak3 inhibitors. This process highlights the compound's role in synthesizing biologically active molecules, potentially useful in treating various diseases (Chen Xin-zhi, 2011).
NMR Tag for High-Molecular-Weight Systems :O-tert-Butyltyrosine, related to tert-butyl derivatives, serves as an NMR tag for studying high-molecular-weight systems. Chen et al. (2015) discuss its application in detecting narrow signals in NMR spectra, aiding in the structural analysis of proteins and other large molecules (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Novel Synthetic Routes and Applications
C-glycosyl Amino Acids :The tandem Tebbe/Claisen approach, discussed by Chambers, Evans, & Fairbanks (2005), is a method for synthesizing C-glycosyl amino acids using esters of β- or γ-amino acids. This method underlines the versatility of tert-butyl esters in synthesizing complex molecules, crucial for pharmaceutical applications (Chambers, Evans, & Fairbanks, 2005).
Metal-Free Alkoxycarbonylation :Xie et al. (2019) introduce a metal- and base-free method for preparing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as an eco-friendly ester source. This process emphasizes the role of tert-butyl derivatives in green chemistry and their potential in synthesizing bioactive compounds with minimal environmental impact (Xie et al., 2019).
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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